![molecular formula C19H16N2OS B2748455 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide CAS No. 2035000-49-6](/img/structure/B2748455.png)
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there is no direct information available on the synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide, related compounds have been synthesized using various methods . For instance, a series of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Aplicaciones Científicas De Investigación
Photophysical Properties and Luminescence
The compound’s intricate photophysical behavior has been investigated. Its multiple emission properties arise from the coexistence of two moieties: an extended polycyclic nitrogen-rich fragment (TT) and a more flexible pyridine fragment (Py). π–π stacking interactions and short C–H⋯N hydrogen bonds contribute to its unique luminescent properties .
Antibacterial Activity
Researchers have synthesized related compounds and evaluated their antibacterial potential. N-[2-(Thiophen-3-yl)ethyl]cinnamamide, a close analog, showed antibacterial activity against certain strains. Further optimization and structure-activity relationship studies could lead to potent antibacterial agents .
Anti-Tubercular Agents
In the quest for anti-tubercular drugs, scientists have explored derivatives of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide. These compounds were tested for their inhibitory effects against Mycobacterium tuberculosis. Dose-response curves revealed their IC50 values, indicating potential anti-TB activity .
C–H Oxidation for Ketone Synthesis
A copper-catalyzed approach enables the synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes via direct Csp3-H oxidation. Water serves as the oxidant under mild conditions. This method provides access to valuable ketone derivatives .
Chemodivergent Synthesis
The compound’s chemodivergent synthesis involves the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines. Under different reaction conditions, N-(pyridin-2-yl)amides are formed via C–C bond cleavage, while 3-bromoimidazopyridines are obtained through one-pot tandem cyclization/bromination. These versatile intermediates can be further transformed into other structures .
Mecanismo De Acción
Target of Action
The primary targets of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide are currently unknown. The compound is structurally similar to other pyridin-3-yl compounds, which have been shown to have various biological activities . .
Mode of Action
Given its structural similarity to other pyridin-3-yl compounds, it may interact with its targets through similar mechanisms, such as binding to active sites or allosteric sites of enzymes or receptors
Biochemical Pathways
The biochemical pathways affected by N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide are currently unknown. Based on its structural similarity to other pyridin-3-yl compounds, it may affect pathways related to the function of its potential targets
Result of Action
The molecular and cellular effects of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide’s action are currently unknown. Given its structural similarity to other pyridin-3-yl compounds, it may have similar effects, such as modulation of enzyme activity or receptor signaling
Propiedades
IUPAC Name |
(E)-3-phenyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c22-18(9-8-15-5-2-1-3-6-15)21-13-16-7-4-11-20-19(16)17-10-12-23-14-17/h1-12,14H,13H2,(H,21,22)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOVBUMLWHCKPE-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.